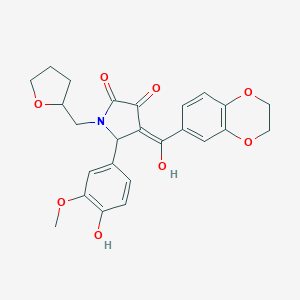![molecular formula C8H11N3O4S B255891 Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255891.png)
Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate is a chemical compound that belongs to the class of tetrazine-based molecules. It has gained significant attention in the scientific community due to its potential application in various fields, including biochemistry, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate is not fully understood. However, it is believed to act as a thiol-reactive compound, forming covalent adducts with thiols and sulfenic acids in proteins. This interaction can lead to changes in protein function and structure, which may have implications in various biological processes.
Biochemical and Physiological Effects:
Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell death in cancer cells and to inhibit the growth of bacteria and fungi. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate is its versatility in various fields, including biochemistry, materials science, and medicinal chemistry. It is also relatively easy to synthesize and can be obtained in high yields. However, its thiol-reactive nature can also be a limitation, as it can lead to non-specific interactions with proteins and other biomolecules.
Orientations Futures
There are several future directions for the study of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate. In biochemistry, further studies are needed to elucidate its mechanism of action and to identify its specific targets in proteins. In materials science, it can be used as a building block for the synthesis of new materials with unique properties. In medicinal chemistry, it can be further optimized for its anticancer and drug delivery properties. Overall, the study of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate has the potential to contribute to various fields and to lead to the development of new technologies and therapies.
Méthodes De Synthèse
Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate can be synthesized using various methods, including the reaction of 2,4,6-trichloro-1,3,5-triazine with thiourea followed by the reaction with methyl 4-bromobutyrate. Another method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with methyl thioglycolate followed by the reaction with 4-bromobutyric acid. The synthesis of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate has been extensively studied for its potential application in various fields. In biochemistry, it has been used as a fluorescent probe to detect thiols and sulfenic acids in proteins. In materials science, it has been used as a building block for the synthesis of polymers and hydrogels. In medicinal chemistry, it has been studied for its potential as an anticancer agent and as a drug delivery system.
Propriétés
Nom du produit |
Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate |
|---|---|
Formule moléculaire |
C8H11N3O4S |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C8H11N3O4S/c1-3-4(7(13)15-2)16-6-5(12)9-8(14)11-10-6/h4H,3H2,1-2H3,(H2,9,11,12,14) |
Clé InChI |
LWWMGPVVODVOMR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OC)SC1=NNC(=O)NC1=O |
SMILES canonique |
CCC(C(=O)OC)SC1=NNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255812.png)
![3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide](/img/structure/B255813.png)
![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)
![2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255815.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)